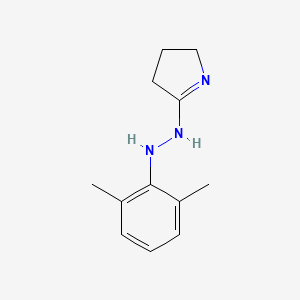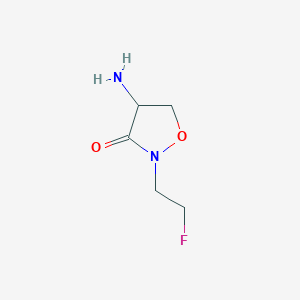
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one is a chemical compound with the molecular formula C5H9FN2O2. It is a member of the isoxazolidinone family, which are known for their diverse biological activities and applications in various fields of science .
Méthodes De Préparation
The synthesis of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one typically involves the reaction of 2-fluoroethylamine with isoxazolidinone derivatives under specific conditions. One common method includes the use of N-substituted hydroxylamines and functional allyl bromides in the presence of tert-butoxide in tert-butanol at reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Applications De Recherche Scientifique
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as inhibitors of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
4-Amino-2-(2-fluoroethyl)isoxazolidin-3-one can be compared with other isoxazolidinone derivatives, such as:
4-Amino-2-(2,2,2-trifluoroethyl)isoxazolidin-3-one: This compound has similar structural features but with trifluoroethyl instead of fluoroethyl, which can lead to different chemical and biological properties.
Isoxazolidin-5-ones: These compounds share the isoxazolidinone core but differ in their substituents, affecting their reactivity and applications.
Propriétés
Formule moléculaire |
C5H9FN2O2 |
|---|---|
Poids moléculaire |
148.14 g/mol |
Nom IUPAC |
4-amino-2-(2-fluoroethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H9FN2O2/c6-1-2-8-5(9)4(7)3-10-8/h4H,1-3,7H2 |
Clé InChI |
HTXIFJVGTAMDQK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(O1)CCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


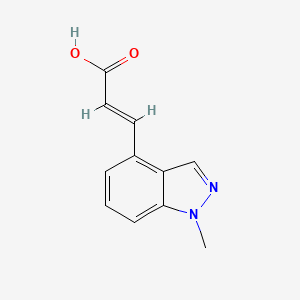
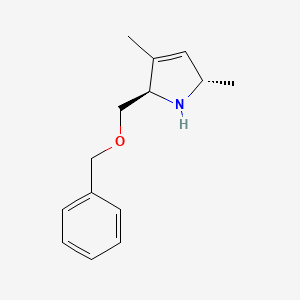

![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
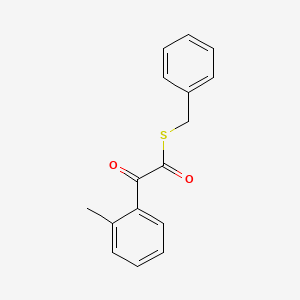
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
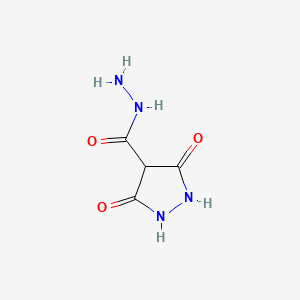

![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)
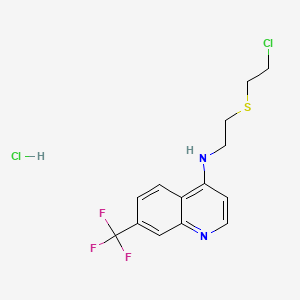
![N-((S)-1-((3aS,6R,6aR)-6-Ethynyl-3-oxotetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)-4-methyl-1-oxopentan-2-yl)-4-(5-fluoro-2-(4-methylpiperazin-1-yl)thiazol-4-yl)benzamide hydrochloride](/img/structure/B15204227.png)
